4-(1,3-benzodioxol-5-ylmethyl)-N-(2-ethylphenyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-ethylphenyl)-1-piperazinecarbothioamide, also known as Benzylpiperazine-2-ethylthio-thioacetamide (BZP-ETA), is a synthetic compound that has been used in scientific research. It belongs to the class of piperazine derivatives and has been studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of BZP-ETA is not fully understood. However, it is believed to act by modulating the release of neurotransmitters such as dopamine and serotonin in the brain. It may also act by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
BZP-ETA has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its analgesic and anti-inflammatory effects. It has also been shown to decrease the levels of certain inflammatory cytokines in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BZP-ETA in lab experiments is its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, which may be useful in the development of new drugs. However, one of the limitations of using BZP-ETA is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Direcciones Futuras
There are several future directions for the study of BZP-ETA. One area of research is the development of new drugs based on the structure of BZP-ETA. Another area of research is the investigation of its potential use in the treatment of Parkinson's disease. Further studies are also needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of BZP-ETA involves the reaction of 1,3-benzodioxole-5-carboxaldehyde and 2-ethylphenylpiperazine with thioacetamide. The reaction takes place in the presence of a catalyst and under controlled conditions to yield the desired product. The purity of the compound can be determined using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
BZP-ETA has been studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-ethylphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-2-17-5-3-4-6-18(17)22-21(27)24-11-9-23(10-12-24)14-16-7-8-19-20(13-16)26-15-25-19/h3-8,13H,2,9-12,14-15H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARABBDGNMDXIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-ethylphenyl)piperazine-1-carbothioamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.